N-([2,3'-bipyridin]-3-ylmethyl)pivalamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)pivalamide is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide consists of a bipyridine moiety linked to a pivalamide group, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide typically involves the coupling of a bipyridine derivative with a pivalamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and substituted bipyridine derivatives. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)pivalamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)pivalamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pivalamide group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pivalamide: This compound has a similar structure but lacks the bipyridine moiety.
Pivalamide: A simpler compound with a pivalamide group but no bipyridine moiety.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)pivalamide is unique due to the presence of both the bipyridine and pivalamide groups. This combination imparts distinct chemical and physical properties, making it useful in a wide range of applications. The bipyridine moiety allows for strong coordination with metal ions, while the pivalamide group enhances the compound’s stability and solubility .
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIOVYWENKPHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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